molecular formula C16H13FN2O B5553789 1-(4-FLUOROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

1-(4-FLUOROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5553789
M. Wt: 268.28 g/mol
InChI Key: FNQSDZCOBJQUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. The presence of the fluorobenzoyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common synthetic route includes:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the fluorobenzoyl group.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom in the fluorobenzoyl group.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted benzodiazole derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the fluorobenzoyl group with the benzodiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQSDZCOBJQUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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